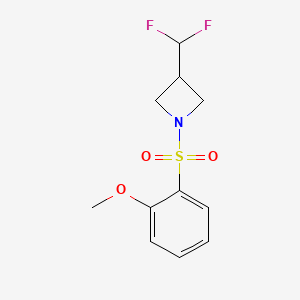
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C21H20ClFN2O2 and its molecular weight is 386.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- Practical Synthesis of Intermediates : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of certain pharmaceuticals, has been developed. This synthesis avoids the use of expensive and toxic materials, potentially relevant for the synthesis of related compounds (Qiu et al., 2009).
Chemosensors Development
- Fluorescent Chemosensors : The development of chemosensors based on compounds like 4-Methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, showcases the utility of specific functionalized compounds in environmental monitoring and potentially related research applications (Roy, 2021).
Pharmacological Effects
- Biological and Pharmacological Effects of Phenolic Acids : Chlorogenic Acid (CGA) demonstrates a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This highlights the potential for structurally similar compounds to possess significant pharmacological applications (Naveed et al., 2018).
Anticancer Compound Development
- Structural Modifications for Anticancer Activity : The review on antimetastatic compounds discusses how attaching different substituents, including fluoro and chloro groups, can enhance the anticancer activities of compounds, suggesting a framework for designing drugs with improved efficacy (Liew et al., 2020).
Environmental Monitoring and Safety
- Detection and Effects of Environmental Contaminants : Studies on the occurrence and effects of parabens, as well as strategies for the mitigation of contaminants like methylglyoxal in food, illustrate the importance of chemical analysis and safety assessments in environmental and food sciences. These studies underscore the relevance of chemical synthesis and analysis in addressing environmental and health concerns (Haman et al., 2015).
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(26)18-13(4)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-11H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQZQZLEIUHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

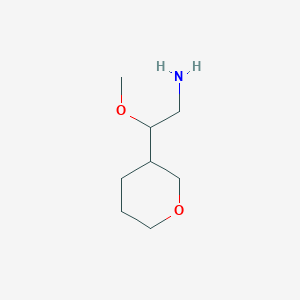
![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

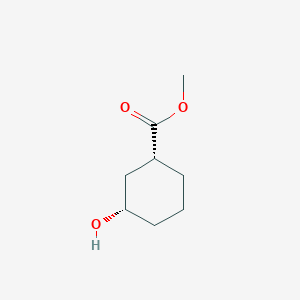
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
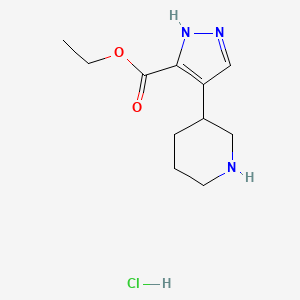
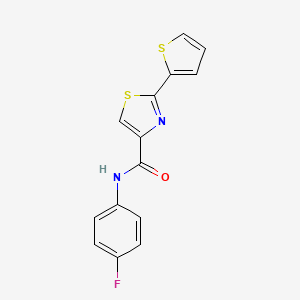

![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)

